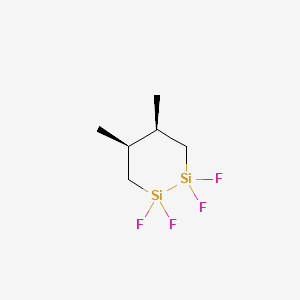
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is a unique organosilicon compound characterized by the presence of two silicon atoms and four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane typically involves the reaction of appropriate silicon-containing precursors with fluorinating agents under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base, followed by the addition of a fluorinating agent such as triphosgene . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its incorporation into polymer matrices can improve their thermal and chemical resistance.
Mechanism of Action
The mechanism by which (4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular pathways involved include nucleophilic substitution and oxidative addition reactions.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another organosilicon compound with similar stereochemistry but different functional groups.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with similar stereochemistry but different chemical properties.
Uniqueness
(4R,5S)-1,1,2,2-Tetrafluoro-4,5-dimethyl-1,2-disilinane is unique due to its combination of silicon and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and materials science.
Properties
CAS No. |
78844-46-9 |
|---|---|
Molecular Formula |
C6H12F4Si2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4R,5S)-1,1,2,2-tetrafluoro-4,5-dimethyldisilinane |
InChI |
InChI=1S/C6H12F4Si2/c1-5-3-11(7,8)12(9,10)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
JSNLRBRRBMWYHV-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1C[Si]([Si](C[C@@H]1C)(F)F)(F)F |
Canonical SMILES |
CC1C[Si]([Si](CC1C)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















